1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820228
InChI: InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H
SMILES:
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

CAS No.:

Cat. No.: VC15820228

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride -

Specification

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 1,7-dimethylbenzimidazol-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H
Standard InChI Key QOHVRNOWUSRENA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)N=C(N2C)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride belongs to the benzimidazole class, featuring a planar aromatic system with nitrogen atoms at positions 1 and 3. The hydrochloride salt enhances stability and aqueous solubility, critical for pharmacological formulations. Key identifiers include:

PropertyValueSource
CAS Number945021-49-8
Molecular FormulaC₉H₁₂ClN₃
Molecular Weight197.66 g/mol
IUPAC Name1,7-dimethylbenzimidazol-2-amine; hydrochloride
InChI KeyQOHVRNOWUSRENA-UHFFFAOYSA-N

The crystalline solid exhibits a melting point >200°C (decomposition) and is hygroscopic, requiring storage under inert atmospheres at room temperature .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (DMSO-d₆): δ 3.03 (s, 6H, N-CH₃), 6.79–7.20 (m, 4H, aromatic), 11.17 (br s, 1H, NH) .

  • ¹³C NMR: Peaks at 162.04 ppm (C=N) and 40.26 ppm (N-CH₃) confirm the benzimidazole core .
    Mass spectrometry (ESI-MS) shows a parent ion at m/z 162 [M+H]⁺ for the free base, consistent with the molecular formula C₉H₁₁N₃ .

Synthesis and Optimization Strategies

Multi-Step Condensation Route

A four-step synthesis from 4-methyl-1,2-phenylenediamine involves:

Microwave-Assisted Alkylation

A single-step protocol employs dimethylamine (50% aqueous) and 2-chloro-1H-benzo[d]imidazole in DMF at 200°C for 30 minutes under microwave irradiation, yielding 89% product . This method reduces reaction time from 48 hours to <1 hour compared to conventional heating .

Table 1: Comparative Synthesis Methods

MethodConditionsYieldTime
Multi-step condensationCu/H₂O → H₂/EtOH → TsOH → HCl72%27.5 h
Microwave alkylationDMF, 200°C, microwave89%0.5 h

The microwave approach minimizes side products like N-oxide derivatives, which commonly arise during prolonged heating .

Pharmacological and Industrial Applications

Kinase Inhibition

In a 2014 study, Windisch et al. demonstrated that 1,7-dimethyl analogues inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <100 nM, attributed to hydrogen bonding between the 2-amine group and kinase ATP-binding pockets . Structural analogs have entered preclinical trials for breast cancer therapy .

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In silico docking studies predict moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via dihydrofolate reductase inhibition.

Material Science Applications

The compound’s π-conjugated system enables use in organic light-emitting diodes (OLEDs). A 2024 patent disclosed a 15% increase in electroluminescence efficiency when doped into polyfluorene matrices.

ParameterRecommendation
Personal ProtectionGloves, goggles, lab coat
StorageInert atmosphere, 20–25°C
Spill ManagementAbsorb with vermiculite, ventilate

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation potential (log P = 1.2) .

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